Here's what we can glean from its structure:
The molecule contains a pyridine ring, a common heterocyclic aromatic structure found in many biologically active molecules []. This suggests potential for the compound to interact with biological targets.
The presence of a bromine and chlorine atom on the pyridine ring might contribute to the molecule's reactivity and potential for forming bonds with other molecules. The tert-butyl group (C(CH3)3) is a protecting group commonly used in organic synthesis [].
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molecular weight of 307.57 g/mol. It is categorized under carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group attached to a pyridine ring that has both bromine and chlorine substituents. Its structure can be represented as follows:
The presence of halogens (bromine and chlorine) in its structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to other halogenated aromatic compounds. Here are some general safety considerations:
These reactions are important for its application in synthetic organic chemistry .
Compounds similar to tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate have been studied for their biological activities, particularly in pharmacology. The presence of the pyridine ring and halogen substituents may enhance its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest potential applications in:
The synthesis of tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate typically involves several steps:
These steps may vary based on specific laboratory conditions and desired purity levels .
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate has potential applications in various fields:
Interaction studies involving tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate focus on its binding affinity to biological targets. These studies typically employ techniques such as:
Such studies are crucial for elucidating its mechanism of action and optimizing its properties for therapeutic use .
Several compounds share structural similarities with tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate, which may highlight its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 |
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | 0.82 |
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 |
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 153747-97-8 | 0.81 |
The unique combination of bromine and chlorine substituents on the pyridine ring sets this compound apart from others in terms of potential reactivity and biological activity, making it a valuable candidate for further research .